Ebp-IN-1

EBP Inhibition Cholesterol Biosynthesis mGCMS Assay

Ebp-IN-1 (also designated as EBP inhibitor is a potent, small-molecule inhibitor of emopamil-binding protein (EBP), also known as sterol Δ8-Δ7 isomerase, an endoplasmic reticulum membrane protein that catalyzes the penultimate step in the cholesterol biosynthesis pathway. This compound, identified through structure-based drug design and medicinal chemistry optimization, is a hydantoin-based scaffold that exhibits balanced physicochemical properties, high potency (mGCMS zymo EC50 of 8 nM), and favorable brain penetration, making it a preferred chemical probe for investigating EBP-dependent cholesterol metabolism and its role in promoting oligodendrocyte formation.

Molecular Formula C24H33N3O3
Molecular Weight 411.5 g/mol
Cat. No. B12377272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbp-IN-1
Molecular FormulaC24H33N3O3
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCCN1C(=O)N(C(=O)C12CCN(CC2)CC3CCOCC3)C4=CC=C(C=C4)C5CC5
InChIInChI=1S/C24H33N3O3/c1-2-26-23(29)27(21-7-5-20(6-8-21)19-3-4-19)22(28)24(26)11-13-25(14-12-24)17-18-9-15-30-16-10-18/h5-8,18-19H,2-4,9-17H2,1H3
InChIKeyMWQKGNAORRKIIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ebp-IN-1 (Compound 11): A Selective, Brain-Penetrant EBP Inhibitor for Cholesterol Pathway and Myelination Research


Ebp-IN-1 (also designated as EBP inhibitor 11) is a potent, small-molecule inhibitor of emopamil-binding protein (EBP), also known as sterol Δ8-Δ7 isomerase, an endoplasmic reticulum membrane protein that catalyzes the penultimate step in the cholesterol biosynthesis pathway [1]. This compound, identified through structure-based drug design and medicinal chemistry optimization, is a hydantoin-based scaffold that exhibits balanced physicochemical properties, high potency (mGCMS zymo EC50 of 8 nM), and favorable brain penetration, making it a preferred chemical probe for investigating EBP-dependent cholesterol metabolism and its role in promoting oligodendrocyte formation [1].

Why Ebp-IN-1 (Compound 11) Cannot Be Replaced by a Generic EBP Inhibitor


Substituting Ebp-IN-1 with other EBP inhibitors is scientifically unsound due to significant differences in selectivity profiles, off-target activity, and key pharmacokinetic properties. Early-generation EBP inhibitors like TASINs exhibit potent off-target inhibition of DHCR7 and DHCR24, enzymes downstream of EBP in cholesterol biosynthesis [1]. In contrast, Ebp-IN-1 was specifically optimized to enhance EBP selectivity and minimize DHCR7/24 activity, which is critical for precise pathway interrogation [2]. Furthermore, early hydantoin-based EBP inhibitors possessed long rodent half-lives and high lipophilicity, which prompted an unconventional optimization strategy for Ebp-IN-1 aimed at increasing metabolic turnover to achieve a more favorable in vivo profile while maintaining brain exposure [2]. These divergent properties underscore why generic substitution compromises data reproducibility and mechanistic interpretation.

Ebp-IN-1 Evidence-Based Differentiation: Quantitative Data Against Key EBP Inhibitor Comparators


Superior Potency in Cellular Assays Relative to the Literature Benchmark

Ebp-IN-1 exhibits significantly higher cellular potency compared to the literature EBP inhibitor CW3388. In a mouse GC-MS (mGCMS) cellular assay measuring zymostenol accumulation, Ebp-IN-1 demonstrates an EC50 of 8 nM . This represents a >13-fold improvement in potency over CW3388, which achieves near-maximal effects on oligodendrocyte formation at 110 nM [1].

EBP Inhibition Cholesterol Biosynthesis mGCMS Assay

Improved EBP Selectivity Profile over Multi-Targeted TASIN Compounds

Ebp-IN-1 was designed as a selective EBP inhibitor, whereas the TASIN series of compounds inhibit three distinct enzymes in the post-squalene cholesterol pathway: EBP, DHCR7, and DHCR24 [1]. Pharmacological inhibition or genetic silencing of DHCR7 or DHCR24 alone does not impact cancer cell viability, indicating that their inhibition by TASINs constitutes confounding off-target pharmacology [1]. Ebp-IN-1's improved selectivity profile, achieved through structure-based drug design, enables more precise interrogation of EBP-specific biology [2].

Target Selectivity Off-target Activity DHCR7/DHCR24 Inhibition

Demonstrated Brain Target Engagement and Functional Outcome in a Human Model System

Ebp-IN-1 demonstrates strong in vivo target engagement in the brain, as evidenced by the accumulation of the EBP substrate zymostenol after repeated oral dosing in rodents [1]. Furthermore, Ebp-IN-1 enhances the formation of oligodendrocytes in human cortical organoids, providing direct functional evidence in a complex human-derived system [1]. While other clinical-stage EBP inhibitors like DSP-0390 are being evaluated for antitumor activity [2], Ebp-IN-1 remains the preferred tool compound for academic research into EBP's role in oligodendrocyte biology and remyelination, owing to its well-characterized brain exposure and functional validation.

In Vivo Target Engagement Brain Penetration Oligodendrocyte Formation

Optimal Research and Discovery Applications for Ebp-IN-1 Based on Verified Performance Data


Investigating EBP-Dependent Cholesterol Metabolism and Oligodendrocyte Differentiation

Ebp-IN-1 is the optimal chemical probe for elucidating the role of EBP in cholesterol biosynthesis and its downstream effects on oligodendrocyte formation. Its high cellular potency (mGCMS EC50 of 8 nM) and demonstrated ability to enhance oligodendrocyte formation in human cortical organoids [1] make it ideal for in vitro and ex vivo studies of myelination and remyelination processes. Researchers can confidently attribute observed phenotypes to EBP inhibition due to its improved selectivity over multi-targeted inhibitors like TASINs [2].

In Vivo Studies Requiring Brain-Penetrant EBP Inhibition

For in vivo rodent studies focused on brain EBP biology, Ebp-IN-1 provides a validated tool with demonstrated brain target engagement (accumulation of zymostenol in brain tissue) after oral dosing [1]. This is a critical differentiator from earlier EBP inhibitors that lacked optimized brain exposure or had confounding off-target liabilities. Ebp-IN-1 is suitable for pharmacokinetic/pharmacodynamic (PK/PD) studies investigating the therapeutic potential of EBP inhibition in models of multiple sclerosis and other demyelinating disorders [1].

Comparative Profiling and Selectivity Screening of Cholesterol Pathway Modulators

Ebp-IN-1 serves as a valuable reference standard in panels designed to profile compound selectivity against enzymes of the cholesterol biosynthesis pathway. Its well-defined selectivity profile (no significant DHCR7 or DHCR24 inhibition) [2] and potent cellular activity (EC50 of 8 nM) allow it to be used as a benchmark for EBP-specific inhibition in phenotypic screens and target deconvolution studies. This application is particularly relevant for medicinal chemistry campaigns aiming to develop novel EBP inhibitors with improved properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ebp-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.